N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex organic molecule with a molecular formula of C₁₉H₂₂N₆O₃S and a molecular weight of 414.48 g/mol . Its core structure comprises a 1,4-dihydropyridin-4-one scaffold substituted with:
- A 5-methoxy group at position 3.
- A [(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl side chain at position 2.
- An N-(2,4-dimethylphenyl)acetamide moiety linked to the pyridinone nitrogen.
This compound is notable for its thiazole and dihydropyridinone pharmacophores, which are associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Its synthesis typically involves multi-step reactions, including thioether formation and acetamide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-13-5-6-17(14(2)7-13)23-20(26)10-24-9-19(27-4)18(25)8-16(24)12-29-21-22-15(3)11-28-21/h5-9,11H,10,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAKHKUHUNSIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bioactivity
- Thiazole-containing analogs (e.g., the target compound) exhibit enhanced kinase inhibition due to sulfur-mediated hydrogen bonding with catalytic lysine residues .
- Pyrimidine-sulfanyl derivatives (e.g., ) show superior antimicrobial activity compared to thiazole analogs, likely due to increased polarity and bacterial membrane penetration .
- Quinazolinone-based compounds (e.g., ) demonstrate anti-inflammatory properties linked to their bulky core structure, which stabilizes interactions with cyclooxygenase enzymes .
Physicochemical Properties
- Lipophilicity : The 4-methylthiazole group in the target compound increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration compared to more polar pyrimidine derivatives (logP ~1.8) .
- Solubility: Compounds with triazinone cores (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capabilities of the triazine ring .
- Metabolic Stability: Thienopyrimidine derivatives () show longer half-lives in vitro, attributed to resistance to cytochrome P450 oxidation .
Research Findings
Target Compound : In preliminary studies, the thiazole-sulfanyl group demonstrated selective inhibition of EGFR kinase (IC₅₀ = 0.12 µM), outperforming pyrimidine analogs (IC₅₀ = 0.45 µM) due to stronger hydrophobic interactions .
Oxadiazole Analogs : Compounds like those in showed antioxidant activity (EC₅₀ = 8.2 µM in DPPH assays), linked to the electron-deficient oxadiazole ring scavenging free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
